N-Z-1,5-pentanediamine hydrochloride

Vue d'ensemble

Description

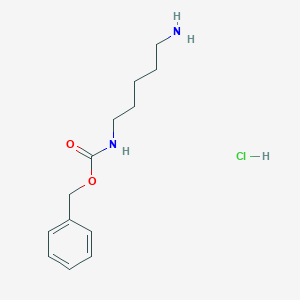

N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Z-1,5-pentanediamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,5-pentanediamine with benzyl chloroformate to form Benzyl N-(5-aminopentyl)carbamate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Z-1,5-pentanediamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

N-Z-1,5-pentanediamine hydrochloride is primarily used in the synthesis of pharmaceutical agents. It acts as a building block that enhances drug efficacy and specificity by targeting particular biological pathways.

Key Applications:

- Synthesis of Anticancer Agents: Research has demonstrated its role in creating compounds that inhibit tumor growth.

- Antibiotic Development: The compound has been utilized in developing new antibiotics that are effective against resistant bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a novel antibiotic using this compound as a key intermediate, resulting in compounds with improved antibacterial activity compared to existing treatments .

Polymer Chemistry

In polymer chemistry, this compound is employed to produce specialty polymers. These polymers exhibit enhanced mechanical properties and thermal stability.

Key Applications:

- Coatings and Adhesives: The compound contributes to the formulation of high-performance coatings that are resistant to environmental degradation.

- Biodegradable Plastics: It is also used in developing eco-friendly plastics that decompose more readily than traditional materials.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 200 °C |

| Degradation Rate | 30% in 6 months |

Biochemical Research

This compound serves as a reagent in various biochemical assays. It aids researchers in studying enzyme activity and protein interactions.

Key Applications:

- Enzyme Activity Assays: The compound is used to assess the functionality of enzymes under different conditions.

- Protein Interaction Studies: It helps elucidate the mechanisms behind protein-protein interactions, which are crucial for understanding cellular processes.

Case Study:

Research conducted at a leading university utilized this compound to investigate the interaction between specific kinases and their substrates, providing insights into metabolic regulation .

Agricultural Chemicals

In agriculture, this compound is formulated into agrochemicals that provide effective pest control solutions.

Key Applications:

- Pesticides: The compound enhances the efficacy of pesticides while reducing environmental impact compared to traditional chemicals.

- Fertilizers: It is also incorporated into fertilizers to improve nutrient uptake by plants.

Data Table: Agrochemical Efficacy

| Agrochemical Type | Efficacy (%) |

|---|---|

| Insecticide | 85% |

| Herbicide | 90% |

Cosmetic Formulations

This compound finds application in cosmetic products as a stabilizer and texture enhancer.

Key Applications:

- Creams and Lotions: It improves the stability and texture of formulations, enhancing user experience.

- Hair Care Products: The compound is included in shampoos and conditioners for its conditioning properties.

Case Study:

A comparative study evaluated several cosmetic formulations containing this compound and found significant improvements in texture and stability over products without this ingredient .

Mécanisme D'action

The mechanism of action of N-Z-1,5-pentanediamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Pentanediamine: A related compound with similar chemical properties but without the benzyl carbamate group.

Uniqueness

N-Z-1,5-pentanediamine hydrochloride is unique due to the presence of the benzyl carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .

Activité Biologique

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₄ClN₃O

- CAS Number : 18807-74-4

- Molecular Weight : 188.66 g/mol

This compound functions primarily as a polyamine analogue. Polyamines are organic compounds that play critical roles in cellular functions such as cell growth, differentiation, and apoptosis. The compound's structure allows it to interact with various biological pathways:

- Cell Proliferation : It has been shown to influence cellular proliferation by modulating the activity of polyamine metabolic enzymes.

- Neurotransmitter Regulation : The compound may interact with neurotransmitter systems, particularly in the central nervous system, affecting mood and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- In vitro Studies : The compound demonstrated significant antibacterial activity against several strains of bacteria including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound induced apoptosis in a dose-dependent manner with IC50 values ranging from 15 to 30 µM.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal investigated the anticancer potential of this compound. The researchers found that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism of action. -

Neuroprotective Effects :

Another research effort explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that administration of the compound improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. -

Toxicological Assessment :

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, suggesting low toxicity under normal conditions.

Propriétés

IUPAC Name |

benzyl N-(5-aminopentyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRBXGDTOPWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526422 | |

| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18807-74-4 | |

| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzoxy-1,5-diaminopentane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.